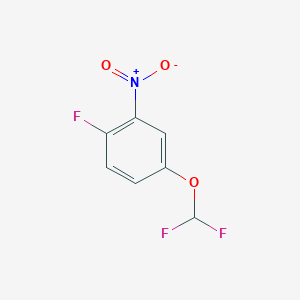

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(difluoromethoxy)-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-5-2-1-4(14-7(9)10)3-6(5)11(12)13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKBWBGHIFTQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001263598 | |

| Record name | 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001263598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57213-30-6 | |

| Record name | 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57213-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001263598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene CAS number

An In-depth Technical Guide to 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern organic synthesis. Identified by its CAS number 57213-30-6, this compound is of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of its functional groups—a difluoromethoxy moiety, a nitro group, and a fluorine atom—imparts unique reactivity and desirable physicochemical properties. This document details its synthesis, chemical behavior, and established applications, offering field-proven insights for professionals in drug discovery and development.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. The convergence of three distinct functional groups on a single benzene ring makes it a valuable precursor for creating diverse molecular scaffolds.

The difluoromethoxy (-OCHF₂) group is a bioisostere of methoxy and hydroxyl groups and has gained prominence in pharmaceutical design. Its incorporation into drug candidates can significantly enhance metabolic stability, modulate lipophilicity (LogP), and improve binding affinity by acting as a strong hydrogen bond acceptor.[1][2] The nitro (-NO₂) group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amine, providing a key handle for further derivatization.[2] The fluoro (-F) substituent serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the introduction of a wide array of nucleophiles.

Physicochemical and Spectroscopic Profile

A summary of the key properties of this compound is presented below. This data is essential for designing synthetic routes and for quality control.

| Property | Value | Source |

| CAS Number | 57213-30-6 | --INVALID-LINK-- |

| Molecular Formula | C₇H₄F₃NO₃ | [3] |

| Molecular Weight | 207.11 g/mol | [3] |

| Synonyms | This compound | [3] |

| Purity | ≥98% | [3] |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | [3] |

| LogP | 2.3353 | [3] |

| Storage | Store at room temperature | [3] |

While extensive experimental spectroscopic data is not widely published, predicted spectral features can be inferred from the structure.

-

¹H NMR: Signals corresponding to the aromatic protons and the characteristic triplet for the -OCHF₂ proton are expected.

-

¹³C NMR: Resonances for the aromatic carbons, with splitting patterns due to fluorine coupling, and the carbon of the difluoromethoxy group would be observed.

-

¹⁹F NMR: Two distinct signals are anticipated, one for the -OCHF₂ group and another for the fluorine atom on the aromatic ring.

Synthesis and Manufacturing Workflow

The synthesis of this compound typically involves a multi-step sequence, often starting from commercially available nitrophenols. A common strategy is the difluoromethylation of a corresponding phenolic precursor.

Conceptual Synthetic Workflow

The general approach involves the reaction of a substituted nitrophenol with a difluoromethylating agent. The choice of starting material and reaction conditions is critical to ensure regioselectivity and high yield.

Caption: General workflow for the synthesis of the target compound.

Exemplary Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous difluoromethoxy nitrobenzene compounds.[4][5]

Objective: To synthesize this compound from 4-fluoro-3-nitrophenol.

Materials:

-

4-Fluoro-3-nitrophenol

-

Sodium Hydroxide (NaOH)

-

Chlorodifluoromethane (CHClF₂)

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)

-

Aqueous solvent (e.g., Water)

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

Preparation: In a pressure reactor equipped with a stirrer, thermometer, and gas inlet, charge 4-fluoro-3-nitrophenol, sodium hydroxide, the phase transfer catalyst, and water.

-

Reaction Initiation: Seal the reactor and stir the mixture. Heat the contents to a temperature between 80-100°C.

-

Gas Introduction: Once the desired temperature is reached, introduce chlorodifluoromethane (CHClF₂) gas into the reactor under pressure.

-

Reaction Monitoring: Maintain the reaction at temperature and pressure for several hours. The progress can be monitored by techniques such as TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and vent any excess gas. Transfer the reaction mixture to a separatory funnel.

-

Extraction: Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure this compound.

Causality in Protocol Design:

-

Base: Sodium hydroxide deprotonates the phenol to form the more nucleophilic phenoxide, which is necessary to attack the difluoromethylating agent.

-

Phase Transfer Catalyst: In this aqueous-gas phase reaction, a catalyst like tetrabutylammonium bromide is crucial for transferring the phenoxide ion into the organic phase (or interface) where it can react with the chlorodifluoromethane, significantly increasing the reaction rate.[4]

-

Temperature and Pressure: These conditions are required to maintain chlorodifluoromethane in the liquid phase and to provide sufficient activation energy for the reaction.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a building block stems from the distinct reactivity of its functional groups.

Caption: Key chemical transformations of the title compound.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various reagents, such as iron powder in acidic medium, catalytic hydrogenation (e.g., H₂/Pd-C), or transfer hydrogenation. This transformation yields 4-(difluoromethoxy)-1-fluoro-2-aminobenzene, a valuable aniline intermediate for amide couplings, diazotization reactions, or the construction of heterocyclic rings. A similar reduction is a key step in synthesizing the diamine precursor to pantoprazole from a related nitro compound.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 1-position is activated by the strong electron-withdrawing effect of the adjacent nitro group. This makes it an excellent leaving group for SNAr reactions. This allows for the straightforward introduction of various nucleophiles, including amines, alcohols, and thiols, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the difluoromethoxy group make this scaffold highly attractive for the synthesis of new chemical entities in the life sciences.

-

Pharmaceutical Development: This compound is an important intermediate for synthesizing biologically active molecules. The -OCHF₂ group is known to improve metabolic stability and bioavailability, which are critical factors in drug design.[6] Its derivatives are explored for various therapeutic targets. For instance, related fluorinated nitroaromatics are used to prepare inhibitors of enzymes like the insulin-like growth factor-1 receptor.[7]

-

Agrochemicals: In the agrochemical industry, this building block is used to develop new pesticides and herbicides. The enhanced stability and tailored lipophilicity can lead to products that are more effective and potentially have a better environmental profile.[8]

Conclusion

This compound is a synthetically versatile and valuable intermediate. Its well-defined reactivity allows for selective transformations, making it a powerful tool for introducing the desirable difluoromethoxy group into advanced molecular structures. This guide provides a foundational understanding of its synthesis, properties, and applications, which will be beneficial for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 5. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 6. innospk.com [innospk.com]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physical Properties of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene and Its Isomers

Introduction

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide focuses on a specific fluorinated aromatic compound, 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene, a key intermediate in organic synthesis.

It is important to note that the nomenclature for substituted benzenes can be ambiguous. While the requested topic is "this compound," a more structurally defined and commercially available isomer is 4-(Difluoromethoxy)-2-fluoro-1-nitro-benzene (CAS No. 1214336-83-0) .[1][2] This guide will primarily focus on this isomer, while also drawing comparative data from the closely related and more extensively studied 4-(Difluoromethoxy)nitrobenzene (CAS No. 1544-86-1) to provide a comprehensive understanding of the structure-property relationships.[3][4][5]

These compounds are valuable building blocks, with the nitro group serving as a versatile handle for further chemical transformations, such as reduction to an amine, which opens pathways to a diverse array of more complex molecules.[3] The difluoromethoxy group, in particular, is of great interest as a lipophilic hydrogen bond donor that can improve the pharmacokinetic profile of a drug candidate.[3][5]

This document provides a detailed overview of the known physical properties of these compounds, standardized protocols for their experimental determination, and insights into their chemical behavior and safe handling.

Core Physical and Chemical Properties

The physical properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements. The following table summarizes the key physical properties for 4-(Difluoromethoxy)-2-fluoro-1-nitro-benzene and its related analogue.

| Property | Value for 4-(Difluoromethoxy)-2-fluoro-1-nitro-benzene | Value for 4-(Difluoromethoxy)nitrobenzene |

| CAS Number | 1214336-83-0 | 1544-86-1 |

| Molecular Formula | C₇H₄F₃NO₃[1] | C₇H₅F₂NO₃[3][4][5] |

| Molecular Weight | 207.11 g/mol [1] | 189.12 g/mol [3][5] |

| Appearance | Not specified; likely a light yellow solid or liquid | Light yellow to brown powder or lump[4][5] |

| Melting Point | Not specified | 33-40 °C[3][5] |

| Boiling Point | Not specified | 259.6 ± 30.0 °C at 760 mmHg[3] |

| Density | Not specified | ~1.4 g/cm³[3] |

| Solubility | Not specified; likely sparingly soluble in water and soluble in organic solvents | Sparingly soluble in water (0.51 g/L at 25 °C)[4] |

| Flash Point | Not specified | 110.8 ± 24.6 °C[3] |

Experimental Determination of Physical Properties

Accurate and reproducible determination of physical properties is fundamental to chemical research. The following section outlines standardized, self-validating protocols for measuring key physical parameters.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity. A sharp melting range (typically <1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Protocol: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating of a metal block.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is the end of the range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that is sensitive to changes in pressure.

Protocol: Micro Boiling Point (Thiele Tube Method)

-

Sample Preparation: A small volume (0.5-1 mL) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing mineral oil. The setup ensures uniform heating.

-

Heating: The side arm of the Thiele tube is gently heated, causing the temperature of the oil to rise. Air trapped in the capillary tube will expand and bubble out.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed.

-

Recording: The liquid and the apparatus are allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Solubility provides insights into the polarity and functional groups of a molecule. A systematic approach using a range of solvents is employed.

Protocol: Qualitative Solubility Testing

-

Initial Test in Water: Approximately 20-30 mg of the compound is added to 1 mL of deionized water in a test tube. The mixture is agitated. If the compound dissolves, it is classified as water-soluble.

-

Solubility in Organic Solvents: If insoluble in water, the test is repeated with common organic solvents of varying polarity, such as ethanol, acetone, and toluene.

-

Acid-Base Solubility: For water-insoluble compounds, solubility in 5% aqueous HCl and 5% aqueous NaOH is tested. Solubility in dilute acid suggests a basic functional group (e.g., an amine), while solubility in dilute base indicates an acidic functional group.

Caption: Logical Flow for Solubility Classification.

Chemical Properties and Stability

This compound and its isomers are stable under normal laboratory conditions. However, the presence of the nitro group makes the aromatic ring electron-deficient, rendering it susceptible to nucleophilic aromatic substitution. The fluorine atom is a good leaving group in such reactions.

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This transformation is a key step in the synthesis of more complex molecules for pharmaceutical and materials science applications.[3]

Safety and Handling

As with all nitroaromatic compounds, this compound and its isomers should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on safety data for related compounds, these substances may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[6][7] In case of exposure, it is crucial to seek fresh air, flush the affected area with copious amounts of water, and seek medical attention.

Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound and its isomers are valuable intermediates in organic synthesis, offering a unique combination of functional groups that can be strategically manipulated to create novel molecules with desirable properties. A thorough understanding of their physical properties, as outlined in this guide, is essential for their effective and safe use in research and development. The provided experimental protocols offer a standardized framework for the characterization of these and other related compounds, ensuring data integrity and reproducibility.

References

- 1. 4-(Difluoromethoxy)-2-fluoro-1-nitro-benzene|lookchem [lookchem.com]

- 2. Cas 1214336-83-0,4-(Difluoromethoxy)-2-fluoro-1-nitro-benzene | lookchem [lookchem.com]

- 3. innospk.com [innospk.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene: A Key Building Block in Modern Chemistry

This guide offers a comprehensive technical overview of 4-(difluoromethoxy)-1-fluoro-2-nitro-benzene, a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. As a senior application scientist, this document is structured to provide not just a compilation of data, but an insightful narrative on the compound's synthesis, properties, and applications, grounded in established scientific principles.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound is a prime example of a versatile building block that leverages the unique properties of both the difluoromethoxy (-OCHF₂) and fluoro (-F) groups. The presence of these functionalities, coupled with the reactive nitro (-NO₂) group, makes this compound a valuable intermediate for the synthesis of a wide array of complex and high-value molecules.[3][4] This guide will delve into the chemical intricacies of this compound, providing researchers and drug development professionals with a thorough understanding of its potential.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a difluoromethoxy group. The relative positions of these substituents are crucial to the compound's reactivity and its utility in organic synthesis.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-(Difluoromethoxy)nitrobenzene | 1-Fluoro-2-nitrobenzene |

| CAS Number | Not explicitly found, but related compounds are well-documented. | 1544-86-1[3][4][5] | 1493-27-2[6][7] |

| Molecular Formula | C₇H₄F₃NO₃ | C₇H₅F₂NO₃[3][4] | C₆H₄FNO₂[6][8] |

| Molecular Weight | 227.11 g/mol | 189.12 g/mol [3][4] | 141.10 g/mol [8] |

| Appearance | Expected to be a light yellow solid or liquid. | Light yellow to brown to dark green powder to lump.[4][5] | - |

| Melting Point | - | 33-40 °C[3][4] | - |

| Boiling Point | - | 259.6 ± 30.0 °C at 760 mmHg[3] | - |

| Density | - | 1.4 ± 0.1 g/cm³[3] | - |

| Solubility | Sparingly soluble in water.[5] | Sparingly soluble in water (0.51 g/L at 25 °C).[5] | Insoluble in water.[7] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the difluoromethylation of a phenolic precursor. A common and scalable approach is the reaction of 4-fluoro-3-nitrophenol with a source of difluorocarbene, often generated in situ.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

A representative synthesis, adapted from procedures for similar compounds, is provided below.[9][10]

-

Reaction Setup: To a solution of 4-fluoro-3-nitrophenol in a suitable solvent (e.g., dioxane or toluene) in a pressure reactor, add a base such as potassium hydroxide or sodium hydroxide.[9][10]

-

Difluoromethylation: Seal the reactor and introduce chlorodifluoromethane (Freon-22) gas at a controlled pressure. Heat the reaction mixture to 80-100 °C with vigorous stirring.[9] The base deprotonates the phenol, and the resulting phenoxide undergoes nucleophilic attack on the difluorocarbene generated from the chlorodifluoromethane.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: After cooling the reactor to room temperature, cautiously vent the excess gas. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data are summarized below.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The proton of the difluoromethoxy group will be a triplet (due to coupling with the two fluorine atoms) at approximately δ 6.5-7.5 ppm.[11][12] |

| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm range. The carbon of the difluoromethoxy group will appear as a triplet due to C-F coupling.[13][14] |

| ¹⁹F NMR | Two signals are expected: one for the aromatic fluorine and another for the difluoromethoxy group. |

| IR Spectroscopy | Characteristic peaks for the C-F bond (around 1000-1200 cm⁻¹), the C-O-C ether linkage (around 1250 cm⁻¹), and the nitro group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹, respectively) will be present.[8] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (227.11) will be observed. |

Reactivity and Strategic Applications

The chemical reactivity of this compound is dictated by its three key functional groups, making it a versatile intermediate.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amino group, providing a handle for the introduction of various functionalities through amide bond formation, sulfonylation, or diazotization reactions. This is a common strategy in the synthesis of pharmaceuticals.[3]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at this position.

-

Modulation of Physicochemical Properties: The difluoromethoxy group enhances the metabolic stability and lipophilicity of the final molecule, which can lead to improved pharmacokinetic profiles in drug candidates.[1][3]

Application in the Synthesis of a Hypothetical Kinase Inhibitor

Caption: A synthetic pathway illustrating the use of the title compound in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on safety data for structurally related compounds.[6][7][15][16][17]

Table 3: Safety and Handling Information

| Aspect | Recommendation |

| Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[17][18] Causes skin and serious eye irritation.[15][17] May cause respiratory irritation.[17] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[6][15][17] Use a NIOSH-approved respirator if ventilation is inadequate.[6] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[15][16][17] Avoid formation of dust and aerosols.[15] Wash hands thoroughly after handling.[6][15][17] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16][17] Recommended storage temperature is 2-8°C.[15] |

| First Aid | If inhaled: Move person into fresh air.[15][17] In case of skin contact: Wash off with soap and plenty of water.[15] In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[15][17] If swallowed: Rinse mouth. Do NOT induce vomiting.[6][17] In all cases, consult a physician.[15][17] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[6][17] Do not let product enter drains.[15] |

Conclusion and Future Outlook

This compound is a strategically important building block in modern organic synthesis. Its unique combination of functional groups provides a versatile platform for the construction of complex molecules with desirable physicochemical and biological properties. The continued exploration of its reactivity and applications is expected to lead to the development of novel pharmaceuticals, agrochemicals, and advanced materials.[3][4] As the demand for sophisticated fluorinated compounds grows, the importance of intermediates like this compound will undoubtedly increase.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

- 9. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 10. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 11. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]

- 12. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR [m.chemicalbook.com]

- 13. 4-(Difluoromethoxy)nitrobenzene(1544-86-1) 13C NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. angenechemical.com [angenechemical.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C7H3F4NO3 | CID 14439306 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene molecular weight

An In-Depth Technical Guide to 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene (CAS: 57213-30-6): Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine can dramatically modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is a specialized aromatic compound that embodies this principle. It features three key functional groups: a nitro group, a fluorine atom, and a difluoromethoxy group, making it a highly versatile intermediate for complex molecular synthesis.

This technical guide offers a comprehensive overview of this compound, detailing its physicochemical properties, a proposed synthetic pathway with mechanistic rationale, its expected spectroscopic signature, and its potential applications as a strategic building block in research and drug development.

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and computational modeling.

Table 1: Core Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 57213-30-6 | [3] |

| Molecular Formula | C₇H₄F₃NO₃ | [3] |

| Molecular Weight | 207.11 g/mol | [3] |

| Purity | ≥98% | [3] |

| Storage Conditions | Store at room temperature | [3] |

Table 2: Computational Chemistry Data

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | [3] |

| LogP (calculated) | 2.3353 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 3 | [3] |

Synthesis and Mechanistic Insights

While specific synthesis procedures for this exact molecule are not widely published, a logical and robust synthetic route can be designed based on established principles of organic chemistry, particularly the reactions of substituted benzenes. The proposed pathway involves the electrophilic nitration of 1-(difluoromethoxy)-4-fluorobenzene.

Causality of Experimental Choice: The difluoromethoxy group (-OCHF₂) is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. In this case, the activating -OCHF₂ group will primarily direct the incoming electrophile (the nitronium ion, NO₂⁺). The position ortho to the -OCHF₂ group and meta to the fluorine atom is sterically accessible and electronically favored, leading to the desired product.

Proposed Experimental Protocol: Nitration

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-(difluoromethoxy)-4-fluorobenzene (1.0 eq) to concentrated sulfuric acid (98%) at 0 °C.

-

Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

-

Reaction Execution: Add the nitrating mixture dropwise to the solution of the starting material while maintaining the temperature between 0 and 5 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, pour the mixture slowly onto crushed ice. The crude product should precipitate.

-

Purification: Filter the solid, wash with cold water until neutral, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to yield this compound.

This protocol is self-validating through in-process controls (TLC/GC) and final product characterization (NMR, MS) to confirm the structure and purity.

Visualization of Synthetic Workflow

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization (Predicted)

In the absence of publicly available experimental spectra, the following characteristics are predicted based on the molecule's structure. These predictions are essential for researchers to verify the identity and purity of the synthesized compound.

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The proton on the difluoromethoxy group (-OCHF₂) will appear as a triplet (due to coupling with the two fluorine atoms) further downfield.

-

¹³C NMR: The spectrum will display seven unique carbon signals. The carbon of the difluoromethoxy group will appear as a triplet. The aromatic carbons will show complex splitting patterns due to coupling with both ¹H and ¹⁹F nuclei.

-

¹⁹F NMR: Two signals are anticipated. One for the single fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group, which will appear as a doublet due to coupling with the proton.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 207.11, corresponding to the molecular weight of the compound.

Chemical Reactivity and Applications in Drug Discovery

This compound is not typically an end-product but rather a valuable intermediate. Its chemical architecture allows for several strategic transformations.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using standard conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is fundamental, as the resulting aniline derivative is a precursor to a vast array of functionalities, including amides, sulfonamides, and ureas, which are common in pharmacologically active molecules.[4]

-

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated towards SNAr by the potent electron-withdrawing nitro group and the fluorine atom. The fluorine atom at the 1-position is a good leaving group and can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides), enabling the introduction of new side chains and the construction of more complex molecular scaffolds.

The difluoromethoxy group is often considered a bioisostere of a methoxy or hydroxyl group but with improved metabolic stability and modulated lipophilicity, making it a highly desirable feature in drug design.[1][4]

Visualization of Key Synthetic Transformations

Caption: Key reaction pathways for synthetic diversification.

Safety and Handling

As with any laboratory chemical, this compound should be handled with care, following standard safety protocols.

-

General Hazards: Aromatic nitro compounds can be toxic and are often skin and eye irritants.[5] Organofluorine compounds require careful handling.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in pharmaceutical and agrochemical research.[5][6] Its unique combination of a reducible nitro group, a displaceable fluorine atom for SNAr reactions, and a property-enhancing difluoromethoxy moiety makes it a versatile platform for synthesizing novel, high-value molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity, serving as a valuable resource for researchers and scientists in the field of chemical development.

References

Whitepaper: A Strategic Synthesis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene from 4-Nitrophenol

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 4-(difluoromethoxy)-1-fluoro-2-nitro-benzene, a valuable building block in modern medicinal chemistry. The narrative is structured to provide not just a protocol, but a strategic understanding of the synthetic choices, mechanistic underpinnings, and practical considerations necessary for successful execution by researchers in the pharmaceutical and chemical industries.

Introduction: The Strategic Value of the -OCF₂H Moiety

The difluoromethoxy (-OCF₂H) group has emerged as a privileged structural motif in drug design.[1] It is considered a bioisostere of hydroxyl (-OH) and thiol (-SH) groups, but with significantly different physicochemical properties. As a lipophilic hydrogen bond donor, the -OCF₂H group can enhance membrane permeability and improve metabolic stability by blocking sites susceptible to oxidative degradation.[1][2] These characteristics make intermediates like this compound highly sought after for the construction of novel therapeutic agents.[2][3] This guide details a robust and regiochemically controlled multi-step synthesis beginning from the readily available commodity chemical, 4-nitrophenol.

Overall Synthetic Strategy & Retrosynthetic Analysis

A direct conversion from 4-nitrophenol to the target molecule is not feasible due to the challenges in controlling the regioselective introduction of three distinct functional groups. Therefore, a linear, four-stage synthesis is proposed. This strategy ensures maximum control over the substitution pattern on the aromatic ring.

The chosen forward synthesis pathway is as follows:

-

Difluoromethylation: Introduction of the -OCF₂H group at the phenolic oxygen of 4-nitrophenol.

-

Nitro Reduction: Conversion of the nitro group to a primary amine, which serves as a powerful directing group and a handle for the subsequent introduction of fluorine.

-

Regioselective Nitration: Introduction of a new nitro group at the position ortho to the activating amino group.

-

Fluoro-dediazoniation: Transformation of the amino group into the target fluorine atom via a Sandmeyer-type reaction.

Caption: Overall four-stage synthetic workflow.

Detailed Synthesis & Mechanistic Discussion

Stage 1: Difluoromethylation of 4-Nitrophenol

Causality & Experimental Choice: The initial step involves converting the phenolic hydroxyl group into a difluoromethyl ether. This is typically achieved by reacting the corresponding phenoxide with a source of difluorocarbene (:CF₂). While gaseous chlorodifluoromethane (Freon-22) under basic conditions is a classic method, it requires specialized equipment for gas handling.[4][5][6] A more practical and accessible alternative for laboratory-scale synthesis utilizes sodium chlorodifluoroacetate (ClCF₂CO₂Na).[7] This bench-stable solid decarboxylates upon heating to generate difluorocarbene in situ, offering a safer and operationally simpler protocol.[7]

Experimental Protocol (Adapted from Organic Syntheses precedent[7]):

-

To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 equiv), sodium chlorodifluoroacetate (2.0-3.0 equiv), and a suitable polar aprotic solvent such as DMF or NMP.

-

Add a base, such as potassium carbonate (1.5-2.0 equiv), to generate the phenoxide nucleophile.

-

Heat the reaction mixture to 110-130 °C under an inert atmosphere (e.g., Nitrogen). The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion (typically 2-4 hours), cool the mixture to room temperature and quench by pouring it into a large volume of cold water.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 4-(difluoromethoxy)nitrobenzene.

Data Summary: Stage 1

| Parameter | Value/Description |

|---|---|

| Product | 4-(Difluoromethoxy)nitrobenzene |

| CAS Number | 1544-86-1[3] |

| Appearance | Light yellow liquid or crystalline powder[2] |

| Key Reagents | 4-Nitrophenol, Sodium Chlorodifluoroacetate, K₂CO₃ |

| Solvent | DMF or NMP |

| Temperature | 110-130 °C |

| Typical Yield | 75-90% |

Stage 2: Reduction of 4-(Difluoromethoxy)nitrobenzene

Causality & Experimental Choice: The conversion of the aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method. However, an alternative and often more cost-effective method for industrial applications is metal-acid reduction, such as using iron powder in the presence of an acid like HCl or acetic acid, or using hydrazine hydrate with a catalyst like ferric oxide.[4]

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 4-(difluoromethoxy)nitrobenzene (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to 30-50 psi.

-

Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain 4-(difluoromethoxy)aniline, which is often pure enough for the next step.

Data Summary: Stage 2

| Parameter | Value/Description |

|---|---|

| Product | 4-(Difluoromethoxy)aniline |

| CAS Number | 22236-10-8[8][9] |

| Appearance | White to off-white solid[8] |

| Key Reagents | 4-(Difluoromethoxy)nitrobenzene, H₂, 10% Pd/C |

| Solvent | Ethanol or Methanol |

| Conditions | Room Temperature, 30-50 psi H₂ |

| Typical Yield | >95% |

Stage 3: Regioselective Nitration of 4-(Difluoromethoxy)aniline

Causality & Experimental Choice: The amino group is a highly activating ortho, para-director for electrophilic aromatic substitution. With the para position blocked by the difluoromethoxy group, nitration is expected to occur exclusively at one of the ortho positions. To prevent oxidation of the aniline and over-nitration, the reaction must be performed under carefully controlled, cold conditions using a standard nitrating mixture (a combination of nitric acid and sulfuric acid).

Experimental Protocol:

-

In a flask cooled to 0-5 °C in an ice bath, slowly add 4-(difluoromethoxy)aniline (1.0 equiv) to concentrated sulfuric acid with stirring.

-

Maintain the temperature at 0-5 °C and add a pre-cooled nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, stir the mixture at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the solid to yield 4-(difluoromethoxy)-2-nitroaniline.

Data Summary: Stage 3

| Parameter | Value/Description |

|---|---|

| Product | 4-(Difluoromethoxy)-2-nitroaniline |

| CAS Number | 90451-93-9 (Example reference) |

| Appearance | Yellow to orange solid |

| Key Reagents | 4-(Difluoromethoxy)aniline, HNO₃, H₂SO₄ |

| Conditions | 0-5 °C |

| Typical Yield | 80-90% |

Stage 4: Fluoro-dediazoniation (Sandmeyer Reaction)

Causality & Experimental Choice: The final transformation involves replacing the primary amino group with fluorine. The Sandmeyer reaction is a classic and reliable method for this purpose.[10][11] The process involves two key parts: first, the diazotization of the aniline to form a highly reactive diazonium salt, and second, the copper(I)-catalyzed decomposition of this salt in the presence of a halide source.[12] While the Balz-Schiemann reaction (using HBF₄ and heat) is an alternative for fluorination, the Sandmeyer approach often proceeds under milder conditions.[13][14]

Mechanism: The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[10] The copper(I) catalyst initiates a single-electron transfer (SET) to the diazonium salt, which then loses dinitrogen gas (N₂) to form an aryl radical. This radical abstracts a fluorine atom from the copper(II) fluoride complex, regenerating the Cu(I) catalyst and forming the final product.[12]

Caption: Simplified radical mechanism of the Sandmeyer reaction.

Experimental Protocol:

-

Diazotization: Suspend 4-(difluoromethoxy)-2-nitroaniline (1.0 equiv) in an aqueous solution of a strong acid (e.g., HCl or HBF₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt solution.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or slurry of copper(I) halide (e.g., CuCl, with a fluoride source like KF or HF-Pyridine).

-

Slowly add the cold diazonium salt solution to the copper(I) catalyst mixture. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or distillation to obtain this compound.

Data Summary: Stage 4

| Parameter | Value/Description |

|---|---|

| Product | This compound |

| Appearance | Pale yellow oil or low-melting solid |

| Key Reagents | 4-(Difluoromethoxy)-2-nitroaniline, NaNO₂, Acid, Cu(I) salt |

| Conditions | 0-5 °C then warm to RT |

| Typical Yield | 60-75% |

Safety and Handling Considerations

-

Difluoromethylation: Sodium chlorodifluoroacetate can release toxic fumes upon decomposition. The reaction should be performed in a well-ventilated fume hood.

-

Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. The nitrating mixture is highly corrosive and a powerful oxidizing agent. All additions should be done slowly and with efficient cooling to prevent runaway reactions.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They should always be prepared in solution at low temperatures and used immediately without isolation.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of this compound from 4-nitrophenol is a strategically robust process that can be reliably executed through a controlled, four-stage sequence. By leveraging well-established and understood transformations—difluoromethylation, nitro reduction, regioselective nitration, and Sandmeyer fluoro-dediazoniation—this guide provides a clear and logical pathway for obtaining this high-value intermediate. The causality-driven approach outlined herein empowers researchers to not only replicate the synthesis but also to troubleshoot and adapt the procedures for their specific drug development programs.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. innospk.com [innospk.com]

- 3. Page loading... [guidechem.com]

- 4. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 5. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 6. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Page loading... [guidechem.com]

- 9. CAS 22236-10-8: 4-(difluoromethoxy)aniline | CymitQuimica [cymitquimica.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

- 13. Sandmeyer Reaction [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the NMR Analysis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide offers a detailed prediction and interpretation of its ¹H, ¹³C, and ¹⁹F NMR spectra. The predictions are grounded in a thorough analysis of substituent effects and a comparative study of structurally related compounds. Furthermore, this guide outlines a robust experimental framework for the acquisition and structural elucidation of the NMR data, including one-dimensional and advanced two-dimensional techniques. This document is intended for researchers, scientists, and professionals in drug development and materials science who work with complex fluorinated aromatic compounds.

Introduction: The Structural Complexity and Spectroscopic Challenges

This compound is a polysubstituted aromatic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine-containing substituents. The difluoromethoxy group (-OCF₂H) can act as a lipophilic hydrogen bond donor, influencing molecular interactions and metabolic stability. The strategic placement of fluorine and a nitro group further modulates the electronic and steric properties of the benzene ring.

The structural elucidation of such molecules heavily relies on NMR spectroscopy. However, the presence of multiple fluorine atoms introduces significant complexity to the NMR spectra. The high natural abundance (100%) and spin (I = ½) of the ¹⁹F nucleus lead to extensive spin-spin coupling with both ¹H and ¹³C nuclei, often over multiple bonds.[1][2][3] This guide aims to deconstruct this complexity by providing a detailed predictive analysis and a clear experimental pathway for the complete NMR characterization of this compound.

Molecular Structure and Predicted NMR Resonances

The structure of this compound, with the IUPAC numbering convention, is presented below.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region and one for the difluoromethoxy proton. The chemical shifts are influenced by the electronic effects of the substituents (-F is ortho/para directing and deactivating, -NO₂ is meta directing and strongly deactivating, -OCF₂H is ortho/para directing and deactivating).

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-OCF₂ | 6.8 - 7.2 | t | ²JHF ≈ 70-75 |

| H-3 | 7.8 - 8.0 | dd | ³JHH ≈ 9.0, ⁴JHF ≈ 2-3 |

| H-5 | 7.4 - 7.6 | ddd | ³JHH ≈ 9.0, ⁴JHH ≈ 2.5, ⁵JHF ≈ 1-2 |

| H-6 | 7.2 - 7.4 | ddd | ³JHH ≈ 9.0, ³JHF ≈ 8-10, ⁴JHH ≈ 2.5 |

Causality behind Predictions:

-

H-OCF₂: This proton is directly attached to a carbon bonded to two fluorine atoms, resulting in a large two-bond coupling (²JHF), splitting the signal into a triplet. Its chemical shift is significantly downfield due to the electronegativity of the adjacent oxygen and fluorine atoms.

-

Aromatic Protons: The strong electron-withdrawing nitro group at C2 will significantly deshield the ortho proton (H-3), pushing it to the lowest field. The fluorine at C1 will deshield the adjacent H-6. H-5 is expected to be the most upfield of the aromatic protons. The multiplicities are complex due to ¹H-¹H couplings (ortho ³JHH ≈ 9 Hz, meta ⁴JHH ≈ 2.5 Hz) and additional long-range ¹H-¹⁹F couplings.[4][5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display seven signals. Due to C-F coupling, these signals will appear as multiplets even in a proton-decoupled spectrum.[1] To obtain singlets for all carbons, simultaneous ¹H and ¹⁹F decoupling would be required.

| Carbon | Predicted δ (ppm) | Predicted Multiplicity (¹H Decoupled) | Predicted Coupling Constants (J, Hz) |

| C-1 | 155 - 160 | d | ¹JCF ≈ 250-260 |

| C-2 | 140 - 145 | d | ²JCF ≈ 20-25 |

| C-3 | 128 - 132 | d | ³JCF ≈ 5-8 |

| C-4 | 148 - 152 | t | ²JCF ≈ 25-30 |

| C-5 | 118 - 122 | d | ⁴JCF ≈ 2-4 |

| C-6 | 115 - 119 | d | ²JCF ≈ 20-25 |

| -OCF₂H | 114 - 118 | t | ¹JCF ≈ 240-250 |

Causality behind Predictions:

-

Carbons bonded to Fluorine (C-1 and -OCF₂H): These will exhibit very large one-bond C-F coupling constants (¹JCF) and will be significantly deshielded.[6]

-

Aromatic Carbons: The chemical shifts are influenced by the substituent effects. The carbons directly attached to the electron-withdrawing groups (C-1, C-2, C-4) will be downfield. The multiplicities arise from coupling to the fluorine atoms over one to five bonds.[1]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two distinct signals, one for the aromatic fluorine and one for the difluoromethoxy group. The chemical shift range for fluorine is very wide, which generally prevents signal overlap.[7][8]

| Fluorine | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C1-F | -110 to -120 | m | ³JFH ≈ 8-10, ⁴JFH ≈ 2-3, ⁵JFF ≈ 5-10 |

| -OCF₂H | -80 to -90 | dt | ²JFH ≈ 70-75, ⁵JFF ≈ 5-10 |

Causality behind Predictions:

-

Chemical Shifts: Aromatic fluorine chemical shifts are sensitive to the electronic environment. The nitro group ortho to the fluorine will cause a downfield shift compared to fluorobenzene. The difluoromethoxy group is also expected to influence the chemical shift. The -OCF₂H fluorine signal typically appears in the -80 to -90 ppm range.[8]

-

Multiplicities: The C1-F signal will be a complex multiplet due to coupling with H-6 (³J), H-5 (⁴J), and potentially a five-bond coupling to the difluoromethoxy fluorines (⁵JFF). The -OCF₂H signal will be a doublet of triplets due to the large geminal coupling to its proton (²JFH) and the smaller five-bond coupling to the aromatic fluorine (⁵JFF).

Experimental Protocols for NMR Analysis

To obtain high-quality, unambiguous NMR data for this compound, a systematic approach involving both 1D and 2D NMR experiments is essential.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that provides good solubility for the compound. Chloroform-d (CDCl₃) or acetone-d₆ are suitable choices for many fluorinated aromatic compounds. The choice of solvent can influence chemical shifts.[9]

-

Concentration: For standard ¹H and ¹³C NMR, a concentration of 10-20 mg in 0.6-0.7 mL of solvent is appropriate. For ¹⁹F NMR, which is a highly sensitive nucleus, a lower concentration of 5-10 mg is often sufficient.[10]

-

Referencing: For ¹H and ¹³C spectra, the residual solvent peak can be used for referencing. For ¹⁹F spectra, an external standard such as CFCl₃ (δ = 0 ppm) or an internal standard can be used.[11]

1D NMR Acquisition Protocol

-

¹H NMR:

-

Acquire a standard single-pulse ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ for accurate integration.

-

-

¹⁹F NMR:

-

Acquire a standard single-pulse ¹⁹F NMR spectrum.

-

Acquire a second ¹⁹F spectrum with ¹H decoupling to simplify the multiplets and aid in identifying F-H couplings.

-

-

¹³C NMR:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum (e.g., using a zgpg30 pulse program). Note that C-F couplings will still be present.

-

If the spectrometer is capable, acquire a ¹³C spectrum with simultaneous ¹H and ¹⁹F decoupling to obtain sharp singlets for all carbon atoms, which can help in identifying the carbon backbone.

-

Advanced 2D NMR for Structural Elucidation

To definitively assign all proton, carbon, and fluorine resonances and to map the complex coupling networks, a suite of 2D NMR experiments is indispensable.

Caption: Workflow for comprehensive NMR analysis.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal the coupling between adjacent aromatic protons (H-5 and H-6). The absence of a cross-peak between H-3 and other aromatic protons will confirm its isolated nature on the ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This will unambiguously assign the signals for C-3, C-5, C-6, and the -OCF₂H carbon.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping long-range connectivities (2-3 bonds).[12] It will show correlations from the aromatic protons to neighboring carbons, allowing for the assignment of the quaternary carbons (C-1, C-2, and C-4). For example, H-3 should show correlations to C-1, C-2, C-4, and C-5.

-

¹H-¹⁹F HETCOR (Heteronuclear Correlation) or HMBC: This experiment will show correlations between protons and fluorine atoms, confirming the through-bond couplings predicted in the 1D spectra. For instance, a strong correlation between H-6 and C1-F will be observed.[13]

-

¹⁹F-¹³C HMBC: This experiment is invaluable for assigning carbons that are coupled to fluorine over multiple bonds. It will show correlations from both C1-F and the -OCF₂H fluorines to various carbons in the molecule, confirming the predicted C-F coupling patterns.[14]

Conclusion

References

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. The Antagonist Effect of Nitrogen Lone Pair: 3 JHF versus 5 JHF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]

- 12. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

Navigating the Synthesis of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound's Potential and Hazards

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene is a fluorinated aromatic nitro compound that serves as a critical building block in modern medicinal chemistry and materials science.[1][2][3] Its unique substitution pattern, featuring a difluoromethoxy group, a fluorine atom, and a nitro group, imparts specific reactivity and physicochemical properties that are highly sought after in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2][3] The presence of the difluoromethoxy moiety can enhance metabolic stability and cell membrane permeability of target molecules, making this compound a valuable intermediate for drug discovery.[3]

However, the very features that make this compound a powerful synthetic tool also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The nitroaromatic functionality, in particular, is associated with specific health risks that demand careful management. This guide provides a comprehensive overview of the essential safety and handling procedures for this compound, grounded in established chemical safety principles, to ensure its effective and responsible use in a research and development setting.

Section 1: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a clear understanding of the intrinsic hazards of a chemical. This compound is classified as a hazardous substance, and its handling requires adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification

Based on available safety data, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][5]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4][5][6]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4][5][6]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[4][6]

It is crucial to recognize that nitroaromatic compounds as a class can present additional hazards, including potential for methemoglobinemia upon significant exposure, which impairs the blood's ability to carry oxygen. While specific data for this compound is limited, this potential should inform all handling procedures.

Physicochemical Properties and Their Safety Implications

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is fundamental to safe handling and storage.

| Property | Value | Safety Implication |

| Molecular Formula | C7H5F2NO3[1][4] | - |

| Molecular Weight | 189.12 g/mol [1][4] | - |

| Appearance | Light yellow to brown crystalline powder or lump.[1][3] | Visual confirmation of substance identity. |

| Melting Point | 33-40 °C[1][3] | Can be a solid or liquid at ambient laboratory temperatures, affecting handling procedures. |

| Boiling Point | ~259.6 °C at 760 mmHg[1] | Low volatility at room temperature reduces inhalation risk, but this can change with heating. |

| Flash Point | ~110.8 °C[1] | Classified as a combustible liquid; requires control of ignition sources.[7] |

| Solubility | Sparingly soluble in water.[2] | Spills may not be readily diluted with water; appropriate absorbents are necessary. |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is a multi-layered approach that prioritizes engineering controls to minimize exposure, supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.[8][9]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[10][11]

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area for emergency use in case of accidental contact.[12]

Personal Protective Equipment (PPE): Essential for All Operations

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[11] A face shield should also be worn when there is a risk of splashing.[4]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[11] It is critical to inspect gloves for any signs of degradation or perforation before each use and to dispose of them properly after handling the compound.[13]

-

Protective Clothing: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[10][11] Full-body protective clothing may be necessary for large-scale operations or in the event of a spill.[7]

-

Respiratory Protection: Under normal handling conditions within a chemical fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient or in an emergency situation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[12][13]

Caption: Hierarchy of controls for mitigating chemical exposure risks.

Section 3: Safe Handling and Storage Protocols

Adherence to standardized procedures is critical for preventing accidents and ensuring the integrity of the compound.

Handling Procedures

-

Preparation: Before beginning any work, ensure all necessary engineering controls are operational and the required PPE is readily available. Review the Safety Data Sheet (SDS) for the most current information.

-

Weighing and Transferring: Conduct all transfers of solid material within a fume hood to minimize the risk of generating airborne dust. Use non-sparking tools.[11][14]

-

Heating: If the compound needs to be heated, use a well-controlled heating mantle or oil bath. Avoid open flames.[10] Be aware that heating will increase the vapor pressure, potentially increasing the inhalation hazard.

-

Housekeeping: Avoid the accumulation of dust or residues. Clean work surfaces thoroughly after each use. Do not eat, drink, or smoke in the laboratory.[12]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][10]

Storage Requirements

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10]

-

Location: Store in a locked cabinet or a designated area accessible only to authorized personnel.[6][10]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[8][15]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[8][10]

Section 4: Emergency Procedures

Preparedness is key to effectively managing any incidents. All laboratory personnel must be familiar with these emergency procedures.

First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][10][16]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][10]

-

Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][7][10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[7][10]

Accidental Release Measures

-

Evacuate: Evacuate all non-essential personnel from the spill area.[10][12]

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate dust.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7][10]

-

Clean-up: Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., sand, vermiculite) or carefully sweep up solid material.[7][12] Place the collected material into a suitable, labeled container for disposal.[11][14]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Caption: Workflow for responding to an accidental chemical spill.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam to extinguish a fire.[10][12]

-

Hazards from Combustion: In a fire, poisonous gases such as nitrogen oxides (NOx), carbon oxides, and hydrogen fluoride may be produced.[8][12]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10][12] Containers may explode when heated, so use a water spray to cool fire-exposed containers.[12]

Section 5: Waste Disposal

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

-

Waste Generation: Minimize the generation of waste wherever possible.

-

Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

-

Disposal: Dispose of the waste through a licensed and approved waste disposal company.[6][10] Do not dispose of it down the drain or with general laboratory trash.[10]

Conclusion: A Commitment to Safety

This compound is a compound with significant potential in scientific research and development. Realizing this potential safely requires a dedicated and informed approach to its handling. By integrating the principles of hazard identification, risk assessment, proper use of controls and PPE, and emergency preparedness into all laboratory workflows, researchers can mitigate the risks associated with this valuable chemical. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, informed, and committed to a culture of safety.

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. angenechemical.com [angenechemical.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.cn]

- 6. aksci.com [aksci.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. nj.gov [nj.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene

Introduction: A Versatile Fluorinated Building Block

This compound (CAS No: 57213-30-6) is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials science.[1] Its strategic importance stems from the unique interplay of its three core functional groups: a nitro group, a fluorine atom, and a difluoromethoxy group. The introduction of the difluoromethoxy (-OCHF₂) moiety is a widely employed strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles.[2][3]

The reactivity of this molecule is dominated by two key features:

-

High Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing effect of the nitro group, positioned ortho to the fluorine atom, renders the aromatic ring highly electron-deficient. This electronic arrangement strongly activates the fluorine atom as an excellent leaving group for SNAr reactions.[4][5]

-

Versatility of the Nitro Group: The nitro group itself serves as a versatile functional handle. It can be readily reduced to an aniline, which opens a gateway to a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and the construction of heterocyclic systems.[3][6][7]

This guide provides a comprehensive analysis of the reactivity profile of this compound, offering field-proven insights into its primary transformations, detailed experimental protocols, and its application as a strategic building block in complex molecule synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties provides a foundational reference for experimental design.

| Property | Value | Reference |

| CAS Number | 57213-30-6 | [8] |

| Molecular Formula | C₇H₄F₃NO₃ | [8] |

| Molecular Weight | 207.11 g/mol | [8] |

| Appearance | Light yellow to brown powder/lump | [1] |

| Melting Point | 33 °C | [1] |

| TPSA | 52.37 Ų | [8] |

| LogP | 2.3353 | [8] |

Note: Experimental spectroscopic data (NMR, IR, MS) is not widely published. Data would need to be acquired upon synthesis or purchase.

Core Reactivity Principles and Key Transformations

The synthetic utility of this compound is primarily dictated by the predictable and high-yielding transformations it undergoes.

Caption: Core synthetic pathways from this compound.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is the SNAr pathway. The mechanism is a two-step addition-elimination process.[5][9]

Causality Behind High Reactivity:

-

Activation: The nitro group at the C2 position is a potent electron-withdrawing group. Through resonance and inductive effects, it drastically reduces the electron density of the aromatic ring, particularly at the ortho (C1) and para (C5) positions.[4]

-

Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.

-

Intermediate Stabilization: The crucial step is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho-nitro group, providing substantial stabilization and lowering the activation energy for its formation.[5]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

This reaction is highly versatile, allowing for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

Reduction of the Nitro Group